molecular formula C20H14ClF3N2O2S2 B2367065 2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-62-1

2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2367065
CAS No.: 877654-62-1
M. Wt: 470.91
InChI Key: DQSORNISVOOOJG-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a 2-chlorobenzylthio substituent at position 2 and a 4-(trifluoromethoxy)phenyl group at position 3. Its molecular framework combines a bicyclic thienopyrimidine core with halogenated aromatic substituents, which are critical for modulating biological activity, particularly in kinase inhibition and antimicrobial applications . The synthesis of such compounds typically involves condensation reactions under reflux conditions, as exemplified by analogous procedures for thienopyrimidine derivatives (e.g., heating with chloroacetic acid, sodium acetate, and acetic anhydride) . The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the chlorobenzylthio moiety contributes to target binding affinity .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2S2/c21-15-4-2-1-3-12(15)11-30-19-25-16-9-10-29-17(16)18(27)26(19)13-5-7-14(8-6-13)28-20(22,23)24/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSORNISVOOOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The compound belongs to the thieno[3,2-d]pyrimidin class, which is characterized by a fused thieno and pyrimidine ring system. The presence of trifluoromethoxy and chlorobenzyl groups enhances its biological activity and selectivity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties and enzyme inhibition capabilities. The following sections detail these activities.

Anticancer Activity

  • Cell Line Studies : The compound was tested against several cancer cell lines including:
    • MCF-7 (human breast adenocarcinoma)
    • A549 (human lung adenocarcinoma)
    • HT-29 (human colorectal adenocarcinoma)
    • C6 (rat brain glioma)
    The MTT assay indicated significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent. For instance, IC50 values were determined to be in the low micromolar range for MCF-7 and A549 cells, indicating effective growth inhibition .
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : The compound has been evaluated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. It demonstrated moderate inhibitory activity with an IC50 value comparable to established inhibitors like donepezil .
  • Selectivity and Safety : In vitro studies indicated that while the compound effectively inhibited AChE, it showed selectivity towards cancerous cells over normal fibroblast cells (NIH3T3), suggesting a favorable therapeutic index .

Case Studies

  • Study 1 : A study published in 2022 demonstrated that derivatives similar to this compound exhibited significant anticancer properties in vivo using xenograft models. Tumor size reduction was observed in treated groups compared to controls .
  • Study 2 : Another investigation focused on the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives revealed that these compounds could mitigate neuronal damage in models of ischemia/reperfusion injury .

Data Summary

Biological ActivityAssay TypeIC50 Value (µM)Cell Lines Tested
AnticancerMTT Assay5-15MCF-7, A549, HT-29, C6
Acetylcholinesterase InhibitionEnzyme Inhibition Assay0.1-10N/A

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. The synthesis of derivatives related to this compound has been explored extensively, demonstrating activity against various cancer cell lines. For instance, a study evaluated new derivatives for their antiproliferative effects on human cancer cell lines such as A375 and MCF-7, revealing promising results that warrant further investigation into the mechanisms of action and structure-activity relationships (SAR) .

Antimicrobial Properties

The thieno[3,2-d]pyrimidine core is also associated with antimicrobial activity. Compounds structurally related to 2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have been tested for their efficacy against bacterial and fungal strains. The presence of specific substituents on the benzene ring significantly influences the antimicrobial potency .

Enzyme Inhibition

Certain derivatives of thieno[3,2-d]pyrimidines have shown potential as enzyme inhibitors, particularly targeting kinases involved in cancer pathways. This inhibition could lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies have identified key functional groups that enhance activity against specific targets, providing a roadmap for future drug design .

Toxicological Assessments

Toxicological profiles are essential for determining the safety of new compounds. Preliminary studies suggest that while some derivatives exhibit potent biological activities, they may also present toxicity risks that need to be thoroughly evaluated through in vivo and in vitro studies .

Case Study: Anticancer Screening

A notable case involved screening a series of thieno[3,2-d]pyrimidine derivatives through the National Cancer Institute's NCI-60 panel. Selected compounds demonstrated significant cytotoxicity against multiple cancer cell lines, leading to further exploration of their mechanisms and potential clinical applications .

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial properties, a derivative was tested against both Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound's structure.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound increases electron deficiency at the phenyl ring, favoring π-π stacking interactions absent in methoxy-substituted analogues .
  • Core Heterocycle: Thieno[3,2-d]pyrimidinones (target) exhibit superior conformational rigidity compared to benzo[b]thieno[2,3-d]pyrimidines (e.g., 6a–d in ), which may explain their enhanced enzymatic selectivity .

Preparation Methods

Structure and Properties

Structural Features

2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one belongs to the thieno[3,2-d]pyrimidine family, characterized by a fused bicyclic system where a thiophene ring is fused with a pyrimidine ring. The specific compound contains a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core scaffold with three key substituents: a (2-chlorobenzyl)thio group at position 2, a (4-(trifluoromethoxy)phenyl) group at position 3, and a carbonyl group at position 4. These functional groups contribute to the compound's physical properties, reactivity, and potential biological activity.

The molecule bears structural similarity to compounds with established synthetic routes, most notably 2-((2-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 877654-66-5) and 2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 877655-19-1).

Physical and Chemical Properties

The target compound is expected to have the following properties based on its structural components and similar compounds:

Property Value/Description
Molecular Formula C₂₀H₁₄ClF₃N₂O₂S₂
Molecular Weight ~470.9 g/mol
Physical State Crystalline solid
Solubility Likely soluble in organic solvents such as dichloromethane, chloroform, DMSO; limited solubility in water
Melting Point Expected to be >150°C (based on similar derivatives)
Stability Relatively stable under normal conditions; sensitive to strong oxidizing agents

General Synthetic Approaches for Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Key Building Blocks and Retrosynthetic Analysis

The synthesis of this compound can be approached through several retrosynthetic pathways. The primary disconnections involve the formation of the thieno[3,2-d]pyrimidine core, followed by functionalization at positions 2 and 3 to introduce the (2-chlorobenzyl)thio and (4-(trifluoromethoxy)phenyl) groups, respectively. The key building blocks typically include:

  • Dihydrothiophene derivatives for the core structure
  • Pyrimidine precursors for ring formation
  • 2-Chlorobenzyl halides or thiols for the C-2 substitution
  • 4-(Trifluoromethoxy)aniline derivatives for N-3 substitution

Core Ring Formation Strategies

The formation of the thieno[3,2-d]pyrimidine core is typically accomplished through one of several established methods:

Cyclization of 2-Aminothiophene Derivatives

This approach utilizes 2-aminothiophene-3-carboxylic acid esters or their carbonitrile analogs as starting materials, which undergo cyclization with appropriate reagents to form the pyrimidine ring. The reaction typically involves the following steps:

  • Preparation of an appropriately substituted 2-aminothiophene derivative
  • Cyclization with formamide, formic acid, or triethyl orthoformate to form the pyrimidine ring
  • Further functionalization at positions 2 and 3
Thioxopyrimidine Approach

This method involves the formation of a 2-thioxothieno[3,2-d]pyrimidine intermediate, which can be later functionalized to introduce the desired (2-chlorobenzyl)thio group:

  • Formation of the thieno[3,2-d]pyrimidine core with a thioxo group at position 2
  • S-alkylation with 2-chlorobenzyl halide to introduce the (2-chlorobenzyl)thio group
  • N-arylation to incorporate the (4-(trifluoromethoxy)phenyl) group at position 3

Functional Group Introduction Strategies

The introduction of the key functional groups can be accomplished through various approaches:

Introduction of the (2-chlorobenzyl)thio Group

The (2-chlorobenzyl)thio group is typically introduced through S-alkylation of a 2-thioxothieno[3,2-d]pyrimidine intermediate:

  • Treatment of the 2-thioxothieno[3,2-d]pyrimidine with a base (e.g., potassium carbonate, sodium hydride)
  • Addition of 2-chlorobenzyl halide (typically the chloride or bromide)
  • Purification of the resulting 2-((2-chlorobenzyl)thio) derivative
Introduction of the (4-(trifluoromethoxy)phenyl) Group

The (4-(trifluoromethoxy)phenyl) group is typically introduced through N-arylation at the N-3 position:

  • Preparation of the appropriate thieno[3,2-d]pyrimidine precursor
  • N-arylation using 4-(trifluoromethoxy)aniline derivatives, possibly requiring coupling agents or catalysts
  • Purification of the resulting N-3 arylated product

Specific Preparation Methods

Synthesis Based on Analogous Compounds

Based on the closely related compound 2-((2-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 877654-66-5), the following synthetic route can be proposed for the target compound:

Preparation of the Thieno[3,2-d]pyrimidine Core

The synthesis begins with the preparation of the 6,7-dihydrothieno[3,2-d]pyrimidine-4(3H)-one core structure:

  • Cyclization of an appropriately substituted 2-aminothiophene derivative with formamide or a related reagent to form the pyrimidine ring
  • Formation of a 2-thioxo intermediate through reaction with carbon disulfide or thiourea
S-Alkylation with 2-Chlorobenzyl Halide

The 2-thioxo intermediate is then subjected to S-alkylation to introduce the (2-chlorobenzyl)thio group:

  • Treatment of the 2-thioxothieno[3,2-d]pyrimidine with a base (e.g., K₂CO₃) in an appropriate solvent (DMF or acetone)
  • Addition of 2-chlorobenzyl chloride or bromide
  • Stirring at room temperature or gentle heating (50-60°C) until completion
  • Isolation of the 2-((2-chlorobenzyl)thio) intermediate
N-Arylation with 4-(Trifluoromethoxy)aniline

The final step involves N-arylation to introduce the (4-(trifluoromethoxy)phenyl) group at position 3:

  • Treatment of the 2-((2-chlorobenzyl)thio) intermediate with 4-(trifluoromethoxy)aniline
  • Use of appropriate coupling conditions, possibly requiring a catalyst and base
  • Purification to obtain the desired this compound

Alternative Synthetic Route via 2-Aminothiophene Derivatives

An alternative approach involves using 2-aminothiophene-3-carboxylic acid esters or their carbonitrile analogs as starting materials, as observed in the synthesis of related thieno[2,3-d]pyrimidines:

Preparation of 2-Aminothiophene Precursor
  • Synthesis of an appropriately substituted 2-aminothiophene-3-carboxylic acid ester
  • Cyclization with appropriate reagents to form the thieno[3,2-d]pyrimidine core
Formation of 2-Thioxothieno[3,2-d]pyrimidine
  • Reaction with carbon disulfide in the presence of a base to form the 2-thioxothieno[3,2-d]pyrimidine
  • Isolation and purification of the 2-thioxo intermediate
Introduction of Key Functional Groups
  • S-alkylation with 2-chlorobenzyl halide to introduce the (2-chlorobenzyl)thio group
  • N-arylation with 4-(trifluoromethoxy)aniline to introduce the (4-(trifluoromethoxy)phenyl) group

Microwave-Assisted Synthesis

Microwave irradiation techniques can be applied to enhance reaction efficiency and reduce reaction times for several steps in the synthesis:

Microwave-Assisted Cyclization
  • Mixing of appropriate precursors in a microwave-compatible solvent
  • Microwave irradiation at controlled temperature and power
  • Rapid formation of the thieno[3,2-d]pyrimidine core
Microwave-Assisted Functionalization
  • Microwave-assisted S-alkylation with 2-chlorobenzyl halide
  • Microwave-assisted N-arylation with 4-(trifluoromethoxy)aniline
  • Reduced reaction times and potentially improved yields

One-Pot Multicomponent Approach

Based on methodologies for related heterocyclic systems, a one-pot multicomponent approach could be developed:

  • Combination of appropriate thiophene precursors, aldehydes, and amine components
  • Addition of a suitable catalyst or promoter
  • One-pot formation of the thieno[3,2-d]pyrimidine core with appropriate substitution patterns

Optimization of Reaction Conditions

Key Parameters Affecting Yield and Purity

Several parameters significantly influence the efficiency and outcome of the synthetic steps:

Solvent Selection

The choice of solvent is critical for each step of the synthesis:

Reaction Step Recommended Solvents Observations
Cyclization Formamide, DMF, DMSO High boiling point solvents favor cyclization
S-Alkylation DMF, Acetone, Acetonitrile Polar aprotic solvents enhance nucleophilic substitution
N-Arylation DMF, NMP, Dioxane Polar solvents facilitate coupling reactions
Temperature Control

Temperature regulation is essential for optimizing yields and minimizing side reactions:

Reaction Step Temperature Range Effect
Cyclization 120-180°C Higher temperatures accelerate cyclization but may lead to decomposition
S-Alkylation 25-60°C Moderate temperatures balance reactivity with selectivity
N-Arylation 80-120°C Sufficient heat is needed for efficient coupling
Catalyst Selection

For certain steps, particularly N-arylation, catalyst selection can dramatically influence reaction outcomes:

Catalyst Application Advantages
Palladium catalysts N-arylation Effective for challenging couplings
Copper catalysts N-arylation Cost-effective alternative for certain substrates
Lewis acids Cyclization Can enhance reactivity and selectivity

Reaction Monitoring and Endpoint Determination

Effective monitoring techniques are essential for determining reaction completion and optimizing conditions:

  • Thin-Layer Chromatography (TLC) for routine monitoring
  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

Purification and Characterization

Isolation Techniques

The purification of this compound requires careful selection of isolation methods:

Recrystallization

Recrystallization from appropriate solvent systems represents a primary purification method:

  • Ethanol or ethanol-water mixtures
  • Acetone or acetone-ethanol combinations
  • Ethyl acetate-hexane systems
Chromatographic Methods

For challenging purifications, chromatographic techniques are essential:

  • Flash column chromatography using silica gel with optimized eluent systems (e.g., ethyl acetate-hexane gradients)
  • Preparative HPLC for high-purity requirements
  • Specialized purification for removal of metal catalysts and inorganic salts

Analytical Methods for Verification

Comprehensive characterization of the synthesized compound is crucial:

Spectroscopic Analysis
  • ¹H NMR and ¹³C NMR for structural confirmation
  • 2D NMR techniques (COSY, HSQC, HMBC) for complete structure elucidation
  • Mass spectrometry for molecular weight confirmation
  • Infrared spectroscopy for functional group identification
Purity Assessment
  • HPLC purity determination (typically >95% required for biological evaluation)
  • Elemental analysis for composition verification
  • Melting point determination for solid-state purity assessment

Comparative Analysis of Preparation Methods

Yield Comparison

Synthetic Method Expected Yield Range Advantages Limitations
Conventional thermal synthesis 40-60% Well-established, reliable Longer reaction times, potential side reactions
Microwave-assisted synthesis 50-70% Faster reaction times, often cleaner reactions Requires specialized equipment, scale-up challenges
One-pot multicomponent approach 30-50% Fewer isolation steps, more efficient Often lower overall yields, purification challenges

Time and Resource Efficiency

Synthetic Method Time Requirement Resource Considerations Overall Efficiency
Conventional thermal synthesis 3-5 days Standard laboratory equipment, higher solvent usage Moderate
Microwave-assisted synthesis 1-2 days Specialized equipment, reduced solvent usage High
One-pot multicomponent approach 1-3 days Standard equipment, moderate solvent usage Moderate to high

The preparation of this compound can be accomplished through several synthetic routes, each with specific advantages and limitations. The most promising approach involves the formation of the thieno[3,2-d]pyrimidine core, followed by sequential introduction of the (2-chlorobenzyl)thio and (4-(trifluoromethoxy)phenyl) groups through S-alkylation and N-arylation, respectively. The selection of appropriate reaction conditions, particularly solvent, temperature, and catalyst systems, is critical for optimizing yields and product purity.

Microwave-assisted methodologies offer significant advantages in terms of reaction time and potentially improved yields, although scale-up considerations must be addressed. The one-pot multicomponent approach presents an interesting alternative for more efficient synthesis, particularly at laboratory scales, but may require additional optimization for larger-scale preparations.

Future research directions could focus on developing more efficient catalytic systems for the N-arylation step, exploring continuous flow chemistry approaches for scale-up, and investigating alternative routes that minimize the use of hazardous reagents and solvents. Additionally, the development of asymmetric synthetic methodologies could provide access to enantiomerically pure derivatives for advanced biological evaluation.

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with a thieno[3,2-d]pyrimidinone core. Key steps include:

  • Thioether formation: Reacting a 2-mercapto intermediate with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Trifluoromethoxy substitution: Introducing the 4-(trifluoromethoxy)phenyl group via nucleophilic aromatic substitution or Suzuki coupling .
  • Cyclization: Acid- or base-catalyzed cyclization to form the dihydrothienopyrimidinone ring .
    Optimization requires monitoring reaction parameters:
  • Temperature: Lower temperatures (0–25°C) reduce side reactions during thioether formation .
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) ensures purity .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., 2-chlorobenzyl thioether at C2, trifluoromethoxy phenyl at C3) .
  • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Cl, S, F) .
  • X-ray crystallography: Resolve 3D conformation, especially dihydrothieno ring puckering and steric effects .
  • HPLC: Assess purity (>95%) using reversed-phase C18 columns with UV detection .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Begin with in vitro screens:

  • Enzyme inhibition: Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates .
  • Cell viability assays: Use MTT or resazurin in cancer (e.g., HeLa, MCF-7) and normal cell lines to assess selectivity .
  • Anti-inflammatory activity: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
  • Antimicrobial screens: Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer: Focus on modifying key substituents:

  • 2-Chlorobenzyl thioether: Replace with other arylthio groups (e.g., 3-fluorobenzyl) to probe steric/electronic effects .
  • Trifluoromethoxy phenyl: Compare with CF₃, OMe, or NO₂ substituents to optimize lipophilicity (logP) .
  • Dihydrothieno ring: Introduce alkyl or cycloalkyl groups at C6/C7 to modulate ring conformation .
    Use computational docking (AutoDock Vina) to predict binding modes with targets like EGFR or 17β-HSD2 . Validate with mutagenesis studies (e.g., alanine scanning) .

Q. How should researchers resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability)?

Methodological Answer: Address variability through:

  • Assay standardization: Use identical enzyme batches (e.g., recombinant vs. endogenous) and buffer conditions (pH, ionic strength) .
  • Counter-screening: Test against off-target enzymes (e.g., PKA, PKC) to rule out nonspecific inhibition .
  • Kinetic analysis: Determine inhibition mechanism (competitive, uncompetitive) via Lineweaver-Burk plots .
  • Crystallographic validation: Co-crystallize the compound with the target enzyme to confirm binding .

Q. What methodologies are recommended for studying its environmental fate and degradation pathways?

Methodological Answer: Follow OECD guidelines for environmental chemistry:

  • Hydrolytic stability: Incubate in buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS .
  • Photodegradation: Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; identify radicals via ESR .
  • Biotic degradation: Use soil microcosms or activated sludge; track metabolites (e.g., sulfoxide derivatives) .
  • Ecotoxicity: Perform Daphnia magna or Aliivibrio fischeri assays to assess acute/chronic toxicity .

Q. How can researchers optimize formulation for in vivo pharmacokinetic studies?

Methodological Answer: Address solubility and bioavailability challenges:

  • Salt formation: Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .
  • Nanoparticle encapsulation: Use PLGA or liposomes to enhance plasma half-life .
  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) at the thioether or pyrimidinone positions .
  • PK/PD modeling: Use non-compartmental analysis (WinNonlin) to correlate dose-exposure-response .

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